molecular formula C13H16N2 B13033402 N-(2-methylpropyl)quinolin-5-amine

N-(2-methylpropyl)quinolin-5-amine

Cat. No.: B13033402
M. Wt: 200.28 g/mol
InChI Key: UOXCQVNQVGRHGR-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)quinolin-5-amine is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities. Quinoline derivatives are widely used in medicinal chemistry due to their potential therapeutic properties, including antimalarial, antimicrobial, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)quinolin-5-amine can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline, phenanthrene aldehydes, and vinyl pyrrolidone as starting materials . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)quinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)quinolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis and proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methylpropyl)quinolin-5-amine include other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for exploring new therapeutic applications and understanding structure-activity relationships in quinoline derivatives .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N-(2-methylpropyl)quinolin-5-amine

InChI

InChI=1S/C13H16N2/c1-10(2)9-15-13-7-3-6-12-11(13)5-4-8-14-12/h3-8,10,15H,9H2,1-2H3

InChI Key

UOXCQVNQVGRHGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

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